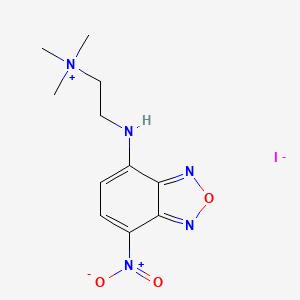
Fmoc-beta-azido-d-aib-oh bha
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-beta-azido-d-aib-oh bha is a compound used in peptide synthesis. It is a derivative of amino acids and is often employed in the preparation of azidopeptides. The compound’s full name is 9-fluorenylmethyloxycarbonyl-beta-azido-d-alpha-aminoisobutyric acid, benzylhydrylamine salt. It is known for its role in click chemistry, particularly in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-beta-azido-d-aib-oh bha typically involves the protection of the amino group with a 9-fluorenylmethyloxycarbonyl (Fmoc) group. The azido group is introduced through a diazo transfer reaction. The synthetic pathway often starts from d-serine, which undergoes several reaction steps to form the final product . The reaction conditions usually involve the use of copper(I) iodide as a catalyst in the Huisgen 1,3-dipolar cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated peptide synthesizers and large-scale reactors. The compound is typically produced in multigram quantities within a week or two .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-beta-azido-d-aib-oh bha undergoes several types of chemical reactions, including:
Click Reactions: The azido group participates in click chemistry, particularly the Huisgen 1,3-dipolar cycloaddition reaction with alkynes to form 1,2,3-triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Copper(I) Iodide: Used as a catalyst in click reactions.
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate (HBTU): Used in peptide coupling reactions.
Diisopropylethylamine (DIPEA): Used as a base in coupling reactions.
Major Products Formed
1,2,3-Triazoles: Formed through click reactions with alkynes.
Peptides: Formed through coupling reactions with other amino acids.
Aplicaciones Científicas De Investigación
Fmoc-beta-azido-d-aib-oh bha has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins through click chemistry.
Biology: Employed in the study of protein-protein interactions and the development of peptide-based probes.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of Fmoc-beta-azido-d-aib-oh bha involves the formation of 1,2,3-triazoles through click chemistry. The azido group reacts with alkynes in the presence of a copper(I) catalyst to form a stable triazole ring . This reaction is highly specific and efficient, making it a valuable tool in peptide synthesis.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-beta-azido-l-alanine: Another azido amino acid used in peptide synthesis.
Fmoc-beta-azido-l-homoalanine: Similar in structure and used in similar applications.
Fmoc-beta-azido-l-ornithine: Used in the synthesis of cyclic peptides.
Fmoc-beta-azido-l-lysine: Employed in the development of peptide-based drugs.
Uniqueness
Fmoc-beta-azido-d-aib-oh bha is unique due to its specific structure, which includes a beta-azido group and a d-alpha-aminoisobutyric acid moiety. This structure allows for the formation of stable triazole rings through click chemistry, making it highly valuable in peptide synthesis .
Propiedades
IUPAC Name |
(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFFMAXTTQMCNP-FSRHSHDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)






![[4,4'-Bis(tert-butyl)-2,2'-bipyridine]nickel dibromide, 95%](/img/structure/B6291144.png)


![2-hydroxyethyl-dimethyl-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethyl]azanium;bromide](/img/structure/B6291150.png)



